tert-Butyl (4-aminobutan-2-yl)carbamate
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Overview
Description
tert-Butyl (4-aminobutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions. This compound is also known for its role in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound, also known as “(3-AMINO-1-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER”, is a carbamate derivative Carbamates typically work by interacting with their targets and causing changes in their function
Biochemical Pathways
Carbamates in general are known to influence a variety of biochemical pathways, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for preparing tert-Butyl (4-aminobutan-2-yl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-aminobutan-2-yl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: tert-Butyl (4-aminobutan-2-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It is also employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify peptides and proteins, enhancing their stability and activity. It is also involved in the development of drug candidates and other therapeutic agents .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
Uniqueness: tert-Butyl (4-aminobutan-2-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, where other similar compounds may not offer the same level of protection or ease of deprotection .
Properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937757 |
Source
|
Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170367-69-8 |
Source
|
Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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